molecular formula C9H9NO4 B3195288 Methyl 5-carbamoyl-2-hydroxybenzoate CAS No. 89366-34-7

Methyl 5-carbamoyl-2-hydroxybenzoate

Cat. No.: B3195288
CAS No.: 89366-34-7
M. Wt: 195.17 g/mol
InChI Key: JDGPHAYROXSALM-UHFFFAOYSA-N
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Description

Methyl 5-carbamoyl-2-hydroxybenzoate is a benzoic acid derivative characterized by a hydroxyl group at the 2-position, a carbamoyl group at the 5-position, and a methyl ester at the carboxylate moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure enables diverse chemical modifications, making it a versatile scaffold for synthesizing derivatives with tailored properties .

Properties

CAS No.

89366-34-7

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

methyl 5-carbamoyl-2-hydroxybenzoate

InChI

InChI=1S/C9H9NO4/c1-14-9(13)6-4-5(8(10)12)2-3-7(6)11/h2-4,11H,1H3,(H2,10,12)

InChI Key

JDGPHAYROXSALM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)N)O

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)N)O

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 5-[(5-Chloro-2-Methylphenyl)Carbamoyl]-2-Hydroxybenzoate

  • Structure : The ethyl ester variant replaces the methyl group with an ethyl ester and introduces a 5-chloro-2-methylphenyl carbamoyl substituent.
  • Molecular Weight : 333.77 g/mol (vs. 211.18 g/mol for the methyl derivative).
  • Key Differences: The ethyl ester increases lipophilicity (LogP: 4.2 vs. ~1.5–2.0 estimated for the methyl derivative), enhancing membrane permeability but reducing aqueous solubility .
  • Applications : Likely optimized for enhanced stability in hydrophobic environments, such as drug delivery systems .

Methyl 2,4-Dihydroxy-5-(2-Methylpropanamido)Benzoate

  • Structure : Features a 2-methylpropanamido group at the 5-position and additional hydroxyl groups at the 2- and 4-positions.
  • Key Differences: The secondary amide (2-methylpropanamido) reduces hydrogen-bonding capacity compared to the primary carbamoyl group, lowering solubility in polar solvents .
  • Applications : Explored in derivatization studies for biological activity modulation due to its hydrogen-bonding versatility .

5-((2-Aminothiazol-5-yl)(4-Nitrophenyl)Methyl)-6-Hydroxy-1,3-Dimethylpyrimidine-2,4(1H,3H)-Dione (4f)

  • Structure: A pyrimidine-dione derivative with a nitro-substituted phenyl group and aminothiazole moiety.
  • Key Differences: The nitro group significantly elevates melting point (206–208°C vs. ~150–170°C estimated for the methyl benzoate derivative), reflecting stronger intermolecular interactions . The aminothiazole group introduces heterocyclic aromaticity, enabling π-π stacking and metal coordination, which are absent in the simpler benzoate scaffold .
  • Applications: Potential use in drug discovery for targeting enzymes or receptors via nitro-group-mediated electron-deficient interactions .

Methyl Salicylate

  • Key Differences :
    • Lacking the carbamoyl group, methyl salicylate is less polar (LogP: ~2.3) and more volatile, making it suitable for topical applications (e.g., liniments) .

    • The absence of the carbamoyl group eliminates hydrogen-bonding interactions critical for biological target binding.
  • Applications : Widely used in fragrances and anti-inflammatory formulations due to its volatility and esterase stability .

Research Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance thermal stability, while alkyl esters (e.g., ethyl) improve lipophilicity.
  • Biological Relevance : Carbamoyl and hydroxyl groups are critical for hydrogen-bond-driven interactions in drug design, whereas heterocycles (e.g., thiazole) expand target selectivity .
  • Synthetic Utility : Methyl 5-carbamoyl-2-hydroxybenzoate’s versatility in derivatization supports its role as a scaffold for bioactive molecule synthesis .

Q & A

Q. How can researchers optimize the synthesis of Methyl 5-carbamoyl-2-hydroxybenzoate to improve yield and purity?

Methodological Answer:

  • Reaction Conditions: Use aqueous ethanol as a solvent under catalyst-free conditions to minimize side reactions, as demonstrated in analogous carbamate syntheses .
  • Purification: Employ recrystallization from ethanol-water mixtures to isolate high-purity crystals. Monitor purity via melting point analysis (e.g., target range: 206–208 °C, as seen in structurally similar compounds) .
  • Characterization: Validate structure using 1H^1 \text{H} NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm) and 13C^{13} \text{C} NMR (carbonyl signals at δ 165–170 ppm). Confirm molecular weight via HRMS ([M+H]+^+) .

Q. What analytical techniques are critical for confirming the identity of this compound?

Methodological Answer:

  • Spectroscopy:
    • NMR: Look for diagnostic peaks: hydroxyl (δ 10–12 ppm, broad), carbamoyl (NH2_2 at δ 5.5–6.5 ppm), and methyl ester (δ 3.8–4.0 ppm) .
    • IR: Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and hydroxyl groups (~3200 cm1^{-1}) .
  • Mass Spectrometry: HRMS should match the theoretical molecular weight (e.g., C9_9H9_9NO4_4: 195.05 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Validation Tools: Use SHELXL for refinement and PLATON for structure validation to check for missed symmetry or twinning .
  • Hydrogen Bonding Analysis: Apply graph-set analysis (e.g., Etter’s rules) to identify robust hydrogen-bonding motifs (e.g., R22_2^2(8) patterns) that stabilize the crystal lattice .
  • Case Study: For Methyl 5-bromo-2-hydroxybenzoate, hydrogen bonding between hydroxyl and carbonyl groups (O–H···O=C) dictates packing; similar principles apply to the carbamoyl analogue .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • Derivatization: Introduce substituents at the 5-carbamoyl or 2-hydroxy positions (e.g., halogenation, alkylation) to modulate electronic and steric effects.
  • Biological Assays: Screen derivatives for antiulcer or antihypertensive activity using in vitro models (e.g., COX-2 inhibition assays, as seen in related salicylate derivatives) .
  • Data Correlation: Use multivariate analysis to link substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Docking Studies: Perform DFT calculations to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbons at C-2 and C-5) .
  • Kinetic Modeling: Use software like Gaussian to simulate transition states for reactions with amines or thiols, focusing on activation energies .
  • Validation: Compare computational results with experimental kinetic data (e.g., second-order rate constants) .

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